N-(3-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-14-6-4-7-15(12-14)20-17(23)13-21-9-5-8-16(18(21)24)27(25,26)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRSBMYGRUVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position Variations on the Pyridinone Core
- Position 3 vs. 5 Sulfonyl Substitution :
The compound N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide () differs in the sulfonyl group placement (position 5 vs. 3). This positional isomerism could alter electronic distribution and steric interactions, affecting receptor binding or metabolic stability .
Aromatic Ring Modifications
- 3-Chlorophenyl vs. 4-Fluorophenyl :
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide () replaces the 3-chloro substituent with 4-fluoro. Fluorine’s electronegativity and smaller size may improve membrane permeability or reduce metabolic degradation compared to chlorine .
Heterocyclic Core Replacements
- Pyridazine vs. Pyridinone: Compounds like 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide () replace the pyridinone with a pyridazine ring. Pyridazine’s nitrogen arrangement may confer distinct hydrogen-bonding capabilities, influencing target selectivity .
Piperazine/Piperidine Substitutions
- Piperazine vs. Piperidine in Acetamide Side Chains :
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide () uses a piperazine ring instead of piperidine. Piperazine’s additional nitrogen may increase basicity, affecting pharmacokinetics such as blood-brain barrier penetration .
Pharmacological and Physicochemical Data
Table 1: Key Properties of Selected Analogs
Physical Properties
Preparation Methods
Sulfonation of 3-Hydroxypyridin-2(1H)-One
The pyridinone core is sulfonated using chlorosulfonic acid in dichloromethane (DCM) at 0°C to room temperature. The reaction proceeds via electrophilic aromatic substitution, yielding 3-chlorosulfonylpyridin-2(1H)-one as a crystalline intermediate.
Optimization Data :
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Chlorosulfonic acid | 0°C → rt | 4 | 75 |
| Sulfur trioxide | 50°C | 6 | 68 |
Excess chlorosulfonic acid (>1.5 eq) minimizes di-sulfonation byproducts.
Piperidine Coupling
The sulfonyl chloride intermediate reacts with piperidine in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Nucleophilic substitution at the sulfur center affords 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one.
Critical Parameters :
- Solvent : THF > DMF (yield: 78% vs. 65%).
- Base : TEA (2.5 eq) ensures complete deprotonation of piperidine.
- Workup : Aqueous NaHCO₃ wash removes unreacted sulfonyl chloride.
Introduction of the Acetamide Side Chain
Alkylation of Pyridinone at Position 1
The pyridinone undergoes N-alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heating at 80°C for 12 hours yields ethyl 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetate.
Reaction Monitoring :
- HPLC Analysis : Confirms >95% conversion after 10 hours.
- Byproducts : O-alkylation (<5%) minimized by using anhydrous DMF.
Ester Hydrolysis and Acid Chloride Formation
The ethyl ester is hydrolyzed with 2M NaOH in ethanol/water (4:1) at reflux, followed by acidification with HCl to isolate 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetic acid. Treatment with thionyl chloride (SOCl₂) in DCM converts the acid to its acyl chloride.
Yield Comparison :
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | NaOH, ethanol/H₂O | 89 |
| Acyl chloride formation | SOCl₂, DCM | 93 |
Final Acetamide Coupling
The acyl chloride reacts with 3-chloroaniline in THF using TEA (3 eq) to form N-(3-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. The reaction is exothermic and requires ice-cooling to prevent decomposition.
Purification :
- Recrystallization : Benzene/petroleum ether (1:3) yields 85% pure product.
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) increases purity to >98%.
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, 1H, pyridinone H₆), 7.65 (s, 1H, ArH), 7.42–7.38 (m, 3H, ArH), 5.12 (s, 2H, CH₂CO), 3.45–3.41 (m, 4H, piperidine H), 1.65–1.58 (m, 6H, piperidine CH₂).
- HRMS : [M+H]⁺ calcd. for C₁₈H₂₁ClN₃O₄S: 418.0892; found: 418.0889.
Alternative Synthetic Routes and Comparative Analysis
Route C: Ullmann-Type Coupling for Acetamide Formation
A copper-catalyzed coupling between 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetic acid and 3-chloroaniline using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO achieves 70% yield but requires stringent oxygen-free conditions.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 60% (e.g., alkylation step completed in 4 hours vs. 12 hours conventionally).
Industrial-Scale Considerations
Cost Analysis :
| Step | Cost Driver | Reduction Strategy |
|---|---|---|
| Sulfonation | Chlorosulfonic acid | Recycling via distillation |
| Piperidine coupling | THF solvent | Switch to 2-MeTHF (renewable) |
Process Safety :
- Exothermic risks during acyl chloride formation are mitigated using jacketed reactors with automated temperature control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
